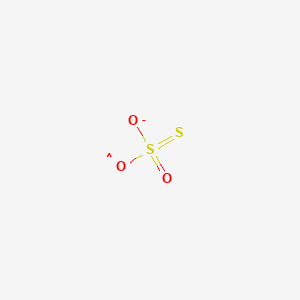
trioxidosulfidosulfate(S--S)(.1-)
Description
However, based on structural and compositional similarities, it is hypothesized to relate to the thiosulfate ion (S₂O₃²⁻). Sodium thiosulfate (Na₂S₂O₃), a well-characterized compound in the evidence, serves as a foundational reference.
Properties
Molecular Formula |
O3S2- |
|---|---|
Molecular Weight |
112.13 g/mol |
InChI |
InChI=1S/HO3S2/c1-5(2,3)4/h(H,1,2,4)/p-1 |
InChI Key |
GKHBLLFZYXKDQJ-UHFFFAOYSA-M |
Canonical SMILES |
[O-]S(=O)(=S)[O] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfur-Oxygen Compounds
While the evidence focuses on sodium thiosulfate, comparisons with structurally related sulfur-oxygen anions are critical for contextualizing its properties.
Table 1: Key Sulfur-Oxygen Anions
Key Differences:
- Oxidation States : Thiosulfate uniquely features two sulfur atoms with distinct oxidation states (+2 and -1), unlike sulfate (+6) or sulfite (+4) .
- Reactivity : Thiosulfate acts as a mild reducing agent , contrasting with dithionite (strong reductant) and peroxydisulfate (strong oxidizer).
- Acid Stability : Thiosulfate decomposes in acidic conditions (yielding S and SO₂), while sulfate remains stable .
Data Tables from Evidence
Table 2: Sodium Thiosulfate Specifications (USP Standards)
| Parameter | Requirement |
|---|---|
| Assay (Anhydrous) | 99.0–100.5% |
| Assay (Hydrated) | 98.0–102.0% |
| Identification | IR absorption match; Na⁺ confirmation |
Table 3: Sodium Thiosulfate GHS Information
| Property | Detail |
|---|---|
| CAS No. | 7772-98-7 (anhydrous) |
| REACH Registration | A0014516 |
| Identified Uses | General laboratory/industrial use |
Limitations and Notes
- The provided evidence lacks direct data on "trioxidosulfidosulfate(S--S)(.1-)", necessitating extrapolation from sodium thiosulfate (S₂O₃²⁻).
- The anomalous charge notation (.1-) may indicate a typographical error or a non-integer charge in specific coordination complexes, which requires further validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


